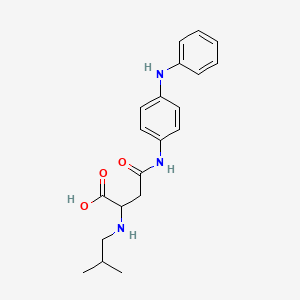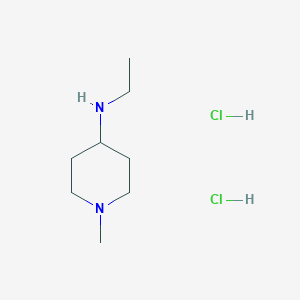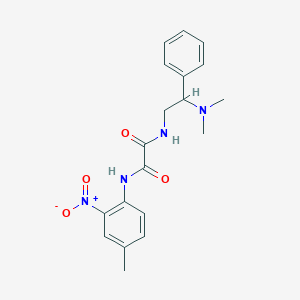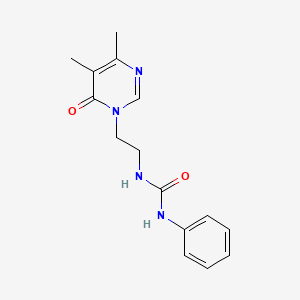
2-(Isobutylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Isobutylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid” is a complex organic molecule. It contains several functional groups including isobutylamino, phenylamino, and carboxylic acid groups . These groups are common in many biological molecules and synthetic compounds, and they can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl groups suggests that there could be aromatic rings in the structure, which could influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The amine and carboxylic acid groups could participate in acid-base reactions, and the phenyl groups could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could increase its solubility in water .Aplicaciones Científicas De Investigación
Enzyme Inhibition
One of the applications includes the competitive inhibition of γ‐Aminobutyric Acid (GABA) synaptosomal uptake by derivatives like 4‐(4′‐Azidobenzoimidylamino)butanoic acid (ABBA), indicating potential as GABA mimetics due to their ability to penetrate the blood-brain barrier. This aspect is crucial for the development of therapeutic agents targeting neurological disorders where GABAergic dysfunction is implicated (Tunnicliff & Ngo, 1982).
Chemical Synthesis and Bioactivity
Research has demonstrated the versatility of derivatives in chemical synthesis, particularly in the preparation of diaminoalkanoic acid derivatives, highlighting their role in constructing complex molecules with potential bioactivity (Pfammatter & Seebach, 1991). Furthermore, the synthesis and evaluation of compounds like 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids have shown antimicrobial and analgesic activities, underscoring the therapeutic potential of these derivatives (Koz’minykh et al., 2004).
Material Science and Supramolecular Chemistry
In material science, derivatives like 4-oxo-4-(2-pyridinylamino) butanoic acid have been explored for the formation of supramolecular hydrogels with controlled microstructures and stability. These materials are based on molecular assembling in a two-component system, indicating their utility in various applications, including drug delivery and tissue engineering (Wu et al., 2007).
Environmental and Analytical Applications
There is also an interest in derivatives for environmental and analytical applications, such as enhanced carbon dioxide capture performance. The study of chemical structures like 4-(dimethylamino)-2-butanol and its effects on CO2 solubility, absorption kinetics, and regeneration heats offers insights into improving carbon capture technologies (Singto et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-anilinoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(2)13-21-18(20(25)26)12-19(24)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-11,14,18,21-22H,12-13H2,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXUGDCOISDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2749217.png)


![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)
![1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2749228.png)
![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

